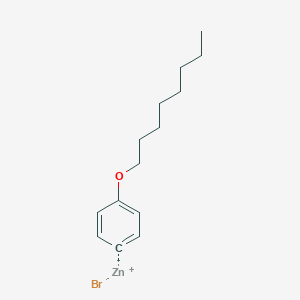![molecular formula C26H22N6O B14891993 1-(4-Ethoxy-phenyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B14891993.png)
1-(4-Ethoxy-phenyl)-3-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N/A” involves a multi-step process that begins with the selection of appropriate starting materials. Common synthetic routes include:
Direct Synthesis: Combining elements or simpler compounds under controlled conditions.
Catalytic Reactions: Using catalysts to facilitate the formation of “N/A” from precursor molecules.
Solvent-Based Methods: Dissolving reactants in a solvent to promote the desired chemical reactions.
Industrial Production Methods
Industrial production of “N/A” typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration are meticulously controlled. Common methods include:
Batch Processing: Producing “N/A” in discrete batches.
Continuous Flow Processing: Continuously feeding reactants into a reactor and continuously removing products.
Análisis De Reacciones Químicas
Types of Reactions
“N/A” undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxygen or other oxidizing agents.
Reduction: Reaction with reducing agents to gain electrons.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Oxygen, hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides or peroxides.
Reduction: Formation of reduced compounds such as alcohols or amines.
Substitution: Formation of new compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
“N/A” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and organisms.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in manufacturing processes and as a component in various industrial products.
Mecanismo De Acción
The mechanism of action of “N/A” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Binding to Receptors: “N/A” may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: “N/A” may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: “N/A” may influence signal transduction pathways, altering cellular responses.
Propiedades
Fórmula molecular |
C26H22N6O |
|---|---|
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
1-(4-ethoxyphenyl)-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C26H22N6O/c1-3-33-17-14-12-16(13-15-17)32-24(27)22(25-30-20-10-6-7-11-21(20)31(25)2)23-26(32)29-19-9-5-4-8-18(19)28-23/h4-15H,3,27H2,1-2H3 |
Clave InChI |
KTXSYRSOTILTLI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C5=NC6=CC=CC=C6N5C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one hydrochloride](/img/structure/B14891920.png)
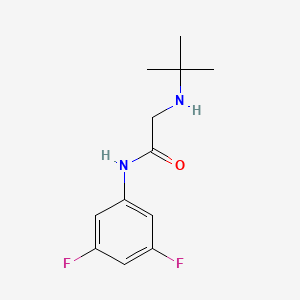
![n-(Pentan-3-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14891928.png)
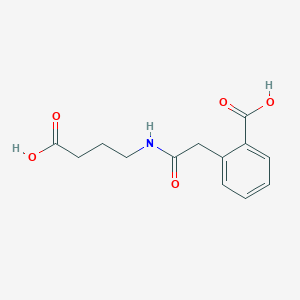
![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)
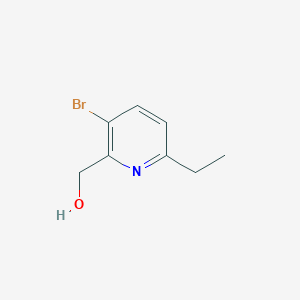
![(SP-4-1)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]copper](/img/structure/B14891954.png)
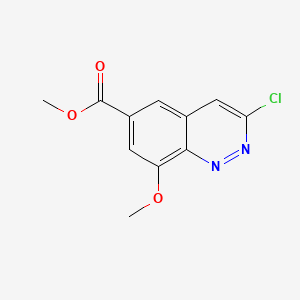
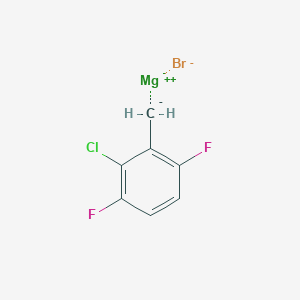
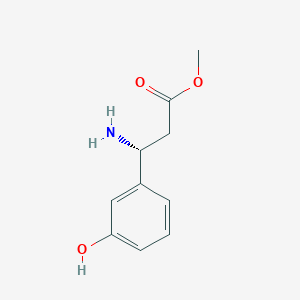
![2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B14891975.png)
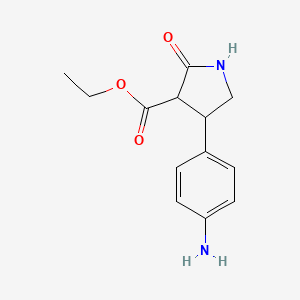
![(1R,1'R)-((S)-[1,1'-Binaphthalene]-2,2'-diyl)bis(phenylmethanol)](/img/structure/B14891981.png)
